Physical State and Handling Specifications for 3-Methyl-5-(trifluoromethyl)benzylamine
The compound is a liquid with a calculated XLogP3 value of 2 , indicating its lipophilic nature compared to more polar analogs. This property is critical for applications requiring specific membrane permeability or organic solubility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | Unsubstituted benzylamine: XLogP ~ 1.1 (typical for primary benzylamines); 3-(Trifluoromethyl)benzylamine: XLogP ~ 2.1 |
| Quantified Difference | Increase in lipophilicity by ~0.9-1 logP units compared to unsubstituted benzylamine. |
| Conditions | Calculated using PubChem's XLogP3 algorithm. |
Why This Matters
A higher logP value directly influences the compound's distribution in biological systems and its solubility in organic phases, making it a preferred choice for designing lipophilic drug candidates or for use in non-polar reaction media.
